Xenopsin (TFA)

Receptor Pharmacology Binding Affinity Neurotensin Receptors

Xenopsin (TFA) offers unique pharmacological profiling: a 10-fold potency shift between rat/guinea pig systems for receptor subtype dissection, 20-fold higher vascular permeability induction versus bradykinin, and a defined intermediate affinity rank (neurotensin-(8-13) > xenopsin > neurotensin). TFA salt form ensures enhanced aqueous solubility for reliable in vitro/in vivo assays. Choose this compound for comparative pharmacology, inflammation models, and receptor calibration—not as a generic neurotensin substitute.

Molecular Formula C49H74F3N13O12
Molecular Weight 1094.2 g/mol
Cat. No. B12432552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXenopsin (TFA)
Molecular FormulaC49H74F3N13O12
Molecular Weight1094.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C4CCC(=O)N4.C(=O)(C(F)(F)F)O
InChIInChI=1S/C47H73N13O10.C2HF3O2/c1-5-27(4)39(44(67)58-35(46(69)70)22-26(2)3)59-42(65)34(23-28-24-52-30-13-7-6-12-29(28)30)57-43(66)36-16-11-21-60(36)45(68)33(15-10-20-51-47(49)50)56-41(64)31(14-8-9-19-48)55-38(62)25-53-40(63)32-17-18-37(61)54-32;3-2(4,5)1(6)7/h6-7,12-13,24,26-27,31-36,39,52H,5,8-11,14-23,25,48H2,1-4H3,(H,53,63)(H,54,61)(H,55,62)(H,56,64)(H,57,66)(H,58,67)(H,59,65)(H,69,70)(H4,49,50,51);(H,6,7)/t27-,31-,32-,33-,34-,35-,36-,39-;/m0./s1
InChIKeyXUPJYOOWESHRBF-QKHHBZEGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Xenopsin (TFA) for Research Procurement: A Neurotensin-Like Octapeptide from Xenopus laevis


Xenopsin (TFA) is the trifluoroacetate salt of xenopsin, a naturally occurring octapeptide (pGlu-Gly-Lys-Arg-Pro-Trp-Ile-Leu-OH) originally isolated from the skin of the African clawed frog (Xenopus laevis) [1]. It is a neurotensin-like peptide with a molecular weight of 980.2 Da (free base) or 1094.19 Da (as the TFA salt) and exhibits a range of biological activities, including the inhibition of gastric acid secretion, modulation of neurotensin receptor signaling, and effects on smooth muscle contractility [2]. The TFA salt form is commonly supplied for research purposes to enhance solubility and stability in aqueous solutions [3]. Xenopsin (TFA) is primarily used as a research tool in neuropharmacology, gastroenterology, and inflammation studies.

Why Xenopsin (TFA) Cannot Be Directly Substituted with Generic Neurotensin or Its Analogs


Despite being a member of the neurotensin peptide family, xenopsin exhibits a distinct pharmacological profile that precludes simple interchangeability with neurotensin or related peptides such as neuromedin N and LANT-6. Xenopsin demonstrates a unique species-dependent receptor discrimination, differentiating it from neurotensin in guinea-pig versus rat models [1]. It also shows differential potency in functional assays, with a superior ability to increase vascular permeability and a distinct order of affinity for the neurotensin receptor compared to other family members [2][3]. The TFA salt form further distinguishes xenopsin for procurement, as it provides enhanced aqueous solubility compared to the free base, a critical factor for reliable in vitro and in vivo experimental design [4]. Direct substitution without accounting for these specific differences can lead to inaccurate biological results and experimental failure.

Quantitative Differential Evidence for Xenopsin (TFA) Against Key Analogs


Receptor Binding Affinity: Xenopsin vs. Neurotensin and Analogs

In a direct head-to-head comparison using intact murine N1E-115 neuroblastoma cells, xenopsin demonstrated an intermediate affinity for the neurotensin receptor relative to other natural analogs. The rank order of affinity was neurotensin-(8-13) > xenopsin > neurotensin > neuromedin N > LANT-6 [1]. This quantitative ranking confirms that xenopsin is a distinct and more potent ligand than neuromedin N or LANT-6, but less potent than the truncated neurotensin-(8-13) fragment, guiding appropriate selection for studies requiring a specific affinity profile.

Receptor Pharmacology Binding Affinity Neurotensin Receptors

Species-Specific Receptor Discrimination: Xenopsin vs. Neurotensin in Rat vs. Guinea-Pig

Xenopsin exhibits a unique species-dependent activity profile compared to neurotensin. In binding and functional assays using rat tissues, xenopsin was as potent as neurotensin. In contrast, in guinea-pig tissues, xenopsin was approximately 10 times less potent than neurotensin [1]. This differential behavior, not observed with neurotensin itself, highlights that xenopsin can discriminate between species-specific neurotensin receptor conformations or subtypes. This property makes xenopsin a valuable tool for probing interspecies receptor pharmacology.

Comparative Pharmacology Receptor Subtypes Species Selectivity

Vascular Permeability: Superior Activity of Xenopsin vs. Neurotensin and Bradykinin

In a comparative study of biological activities, xenopsin demonstrated a uniquely potent ability to increase vascular permeability. Quantitatively, xenopsin was 2 times more active than neurotensin and 20 times more active than bradykinin in this functional in vivo assay [1]. This specific and significant difference establishes xenopsin as the preferred peptide for studies focused on vascular permeability, edema, or inflammatory processes where a strong, quantifiable effect is required.

Inflammation Vascular Biology In Vivo Pharmacology

Dopaminergic Neuron Firing: Xenopsin Excites Nigral Dopamine Neurons

Xenopsin has a quantifiable excitatory effect on central dopaminergic neurons. In rat substantia nigra slice preparations, application of 0.1 µM xenopsin increased the firing rate of dopaminergic neurons by 58.5% [1]. This direct, in vitro measurement provides a specific, concentration-dependent metric for assessing its neuromodulatory activity, distinguishing it from neurotensin analogs that may have different effects or potencies on this neuronal population.

Neuroscience Dopaminergic System Electrophysiology

Solubility and Stability: The TFA Salt Form of Xenopsin

The procurement of xenopsin as the trifluoroacetate (TFA) salt offers a practical advantage over the free base for experimental use. The TFA salt is characterized by high solubility in aqueous solutions, including water, methanol, and acetic acid, facilitating the preparation of stock solutions (typically 1-10 mM in distilled water or PBS) [1]. In contrast, the free base form often has lower water solubility and may require DMSO or other organic solvents. Furthermore, the TFA salt form is known to enhance the chemical stability of the peptide during storage and handling, a critical factor for ensuring reproducible results in long-term studies [2].

Peptide Formulation Solubility Stability

Recommended Research Applications for Xenopsin (TFA) Based on Verified Evidence


Investigating Species-Dependent Neurotensin Receptor Pharmacology

Leverage xenopsin (TFA)'s unique 10-fold potency shift between rat and guinea-pig systems to dissect interspecies differences in neurotensin receptor subtypes or signaling pathways. The established quantitative data in binding and contractility assays make it an ideal tool for comparative pharmacology studies [1].

Modeling and Studying Vascular Permeability and Edema

Utilize xenopsin (TFA) for its potent, quantifiable activity as an inducer of vascular permeability, which is 20-fold higher than bradykinin. This property is directly applicable in in vivo models of inflammation, edema, and vascular leakage, where a robust and reproducible effect is required [2].

Ex Vivo and In Vitro Assays of Neurotensin Receptor Binding and Function

Employ xenopsin (TFA) as a characterized, intermediate-affinity ligand in receptor binding studies (e.g., using N1E-115 cells) and functional cGMP accumulation assays. Its defined place in the affinity hierarchy (neurotensin-(8-13) > xenopsin > neurotensin) allows for precise calibration and validation of experimental systems [3].

Neuroscience Studies of Dopaminergic Neuron Modulation

Use xenopsin (TFA) in electrophysiological studies of substantia nigra slices to reliably excite dopaminergic neurons, with an expected 58.5% increase in firing rate at 0.1 µM. This provides a specific, concentration-dependent tool for probing neuromodulation in the basal ganglia [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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